
(S)-Pyrrolidine-1,2-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Pyrrolidine-1,2-dicarboxamide is a chiral compound with significant importance in various fields of chemistry and biology. It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and two carboxamide groups attached to the first and second carbon atoms of the ring. The (S) configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement, which can have distinct biological activities compared to its ® counterpart.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Pyrrolidine-1,2-dicarboxamide typically involves the use of chiral starting materials or chiral catalysts to ensure the desired enantiomer is obtained. One common method is the asymmetric hydrogenation of pyrrolidine-1,2-dicarboxylic acid derivatives using chiral catalysts. This process involves the reduction of the double bonds in the precursor molecule under hydrogen gas in the presence of a chiral catalyst, leading to the formation of the (S)-enantiomer.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and enantiomeric purity. Techniques such as continuous flow synthesis and the use of immobilized chiral catalysts can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(S)-Pyrrolidine-1,2-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxamide groups to amine groups.
Substitution: Nucleophilic substitution reactions can replace one or both carboxamide groups with other functional groups.
Common Reagents and Conditions
- **Sub
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
特性
分子式 |
C6H11N3O2 |
|---|---|
分子量 |
157.17 g/mol |
IUPAC名 |
(2S)-pyrrolidine-1,2-dicarboxamide |
InChI |
InChI=1S/C6H11N3O2/c7-5(10)4-2-1-3-9(4)6(8)11/h4H,1-3H2,(H2,7,10)(H2,8,11)/t4-/m0/s1 |
InChIキー |
RVEDFFORAVMBLV-BYPYZUCNSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)N)C(=O)N |
正規SMILES |
C1CC(N(C1)C(=O)N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



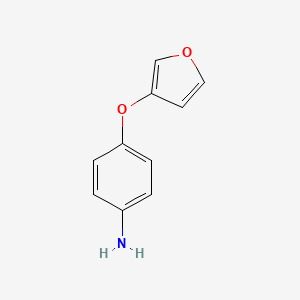
![5H-Oxazolo[3,2-A]pyridin-5-amine](/img/structure/B12875806.png)
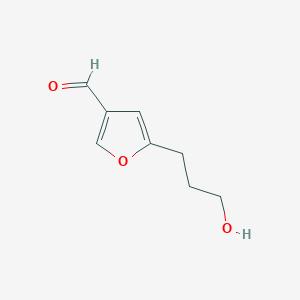

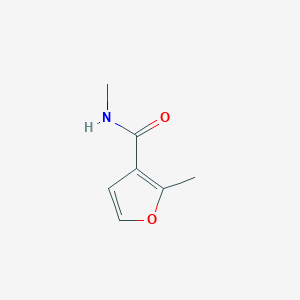
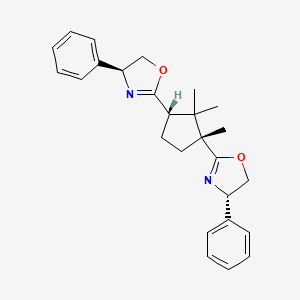

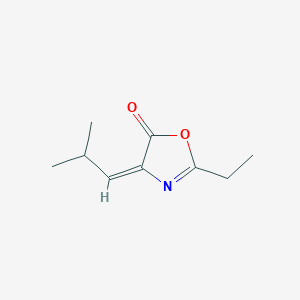
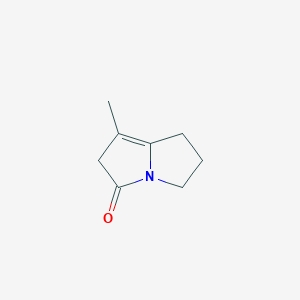
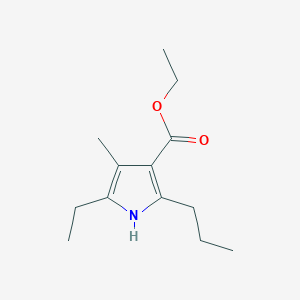
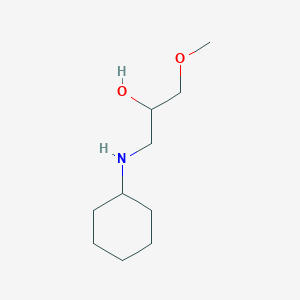
![(R)-3-(Piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B12875860.png)
![5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-(4-methoxyphenyl)-](/img/structure/B12875864.png)
